molecular formula C18H15Cl2N3O2S B298970 (5Z)-2-(2,3-dichloroanilino)-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one

(5Z)-2-(2,3-dichloroanilino)-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one

Cat. No. B298970
M. Wt: 408.3 g/mol
InChI Key: QWVNVONFDGZYBJ-UVTDQMKNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5Z)-2-(2,3-dichloroanilino)-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one is a potent inhibitor of the protein kinase CK2. It has been shown to have anti-tumor activity and is being studied for its potential as a cancer therapy.

Mechanism of Action

The mechanism of action of ((5Z)-2-(2,3-dichloroanilino)-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one)-2-(2,3-dichloroanilino)-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one involves the inhibition of the protein kinase CK2. CK2 is involved in many cellular processes including cell proliferation and survival. Inhibition of CK2 by ((5Z)-2-(2,3-dichloroanilino)-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one)-2-(2,3-dichloroanilino)-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one leads to decreased cell proliferation and increased cell death, which can result in reduced tumor growth.
Biochemical and Physiological Effects:
((5Z)-2-(2,3-dichloroanilino)-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one)-2-(2,3-dichloroanilino)-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one has been shown to have biochemical and physiological effects in preclinical studies. It has been shown to inhibit the activity of CK2, which is involved in many cellular processes including cell proliferation and survival. Inhibition of CK2 by ((5Z)-2-(2,3-dichloroanilino)-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one)-2-(2,3-dichloroanilino)-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one leads to decreased cell proliferation and increased cell death, which can result in reduced tumor growth.

Advantages and Limitations for Lab Experiments

One advantage of ((5Z)-2-(2,3-dichloroanilino)-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one)-2-(2,3-dichloroanilino)-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one for lab experiments is its potent inhibition of CK2. This allows for the study of the role of CK2 in cellular processes and the potential for CK2 inhibition as a cancer therapy. One limitation of ((5Z)-2-(2,3-dichloroanilino)-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one)-2-(2,3-dichloroanilino)-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one for lab experiments is its potential toxicity. Careful handling and monitoring of the compound is necessary to ensure the safety of researchers.

Future Directions

For the study of (((5Z)-2-(2,3-dichloroanilino)-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one)-2-(2,3-dichloroanilino)-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one)-2-(2,3-dichloroanilino)-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one include further investigation of its potential as a cancer therapy. Studies could focus on optimizing the synthesis and formulation of the compound for increased efficacy and reduced toxicity. Additionally, studies could investigate the use of (((5Z)-2-(2,3-dichloroanilino)-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one)-2-(2,3-dichloroanilino)-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one)-2-(2,3-dichloroanilino)-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one in combination with other cancer therapies for increased effectiveness. Finally, studies could investigate the role of CK2 inhibition in other diseases and cellular processes beyond cancer.

Synthesis Methods

The synthesis of ((5Z)-2-(2,3-dichloroanilino)-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one)-2-(2,3-dichloroanilino)-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one involves the reaction of 2,3-dichloroaniline with furfural in the presence of sulfuric acid to form the intermediate 2-(2,3-dichloroanilino)-5-(furan-2-yl)methyl-1,3-thiazol-4-one. This intermediate is then reacted with pyrrolidine to form the final product. The synthesis of ((5Z)-2-(2,3-dichloroanilino)-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one)-2-(2,3-dichloroanilino)-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one has been optimized for yield and purity in research laboratories.

Scientific Research Applications

((5Z)-2-(2,3-dichloroanilino)-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one)-2-(2,3-dichloroanilino)-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one has been extensively studied for its potential as a cancer therapy. It has been shown to inhibit the activity of the protein kinase CK2, which is involved in many cellular processes including cell proliferation and survival. CK2 is overexpressed in many types of cancer, and its inhibition has been shown to be effective in reducing tumor growth in preclinical models.

properties

Product Name

(5Z)-2-(2,3-dichloroanilino)-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one

Molecular Formula

C18H15Cl2N3O2S

Molecular Weight

408.3 g/mol

IUPAC Name

(5Z)-2-(2,3-dichloroanilino)-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one

InChI

InChI=1S/C18H15Cl2N3O2S/c19-12-4-3-5-13(16(12)20)21-18-22-17(24)14(26-18)10-11-6-7-15(25-11)23-8-1-2-9-23/h3-7,10H,1-2,8-9H2,(H,21,22,24)/b14-10-

InChI Key

QWVNVONFDGZYBJ-UVTDQMKNSA-N

Isomeric SMILES

C1CCN(C1)C2=CC=C(O2)/C=C\3/C(=O)N=C(S3)NC4=C(C(=CC=C4)Cl)Cl

SMILES

C1CCN(C1)C2=CC=C(O2)C=C3C(=O)N=C(S3)NC4=C(C(=CC=C4)Cl)Cl

Canonical SMILES

C1CCN(C1)C2=CC=C(O2)C=C3C(=O)N=C(S3)NC4=C(C(=CC=C4)Cl)Cl

Origin of Product

United States

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